molecular formula C12H16N6 B11776397 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 1706419-04-6

4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B11776397
CAS No.: 1706419-04-6
M. Wt: 244.30 g/mol
InChI Key: CFIPNCBGJHKLRO-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves multi-step reactions. One common method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide in a solvent like PEG-400. This reaction forms imidazolyl chalcones, which are then reacted with 1H-benzimidazol-2-amine to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often utilize green solvents and catalysts to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific combination of imidazole and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

1706419-04-6

Molecular Formula

C12H16N6

Molecular Weight

244.30 g/mol

IUPAC Name

4-imidazol-1-yl-2-methyl-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C12H16N6/c1-10-15-11(17-5-2-13-3-6-17)8-12(16-10)18-7-4-14-9-18/h4,7-9,13H,2-3,5-6H2,1H3

InChI Key

CFIPNCBGJHKLRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)N3C=CN=C3

Origin of Product

United States

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